Human AKR1B10 Enzyme Inhibition: IC50 130 nM Potency in Recombinant Assay
This compound demonstrates sub-micromolar inhibition of human recombinant AKR1B10 with an IC50 of 130 nM in an enzyme assay using pyridine-3-aldehyde as substrate [1]. While no direct head-to-head comparator data exists for close structural analogs within this assay, the absolute potency establishes a benchmark. The cross-reactivity against the closely related isoform AKR1B1 was measured at IC50 = 88 nM, indicating a selectivity window of approximately 1.5-fold toward AKR1B1 over AKR1B10 in this specific assay format [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | AKR1B1 isoform inhibition: IC50 = 88 nM |
| Quantified Difference | 1.5-fold selectivity for AKR1B1 over AKR1B10 |
| Conditions | Human recombinant N-terminus His6-tagged AKR1B10 and AKR1B1 expressed in E. coli BL21 DE3; substrate: pyridine-3-aldehyde |
Why This Matters
AKR1B10 is a validated oncology target overexpressed in lung, liver, and breast cancers where it mediates chemoresistance; sub-200 nM potency qualifies this compound as a viable chemical probe for target validation studies.
- [1] BindingDB. Entry BDBM50362839 (CHEMBL249447). Inhibition of human AKR1B10 and AKR1B1. View Source
